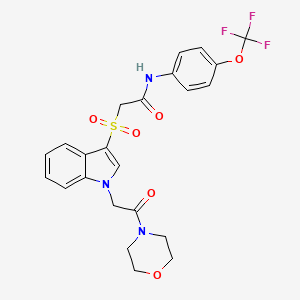
3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid” is a chemical compound with the CAS Number: 1955541-21-5 . It has a molecular weight of 251.15 . The IUPAC name for this compound is 3-(difluoromethoxy)cyclobutan-1-amine 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9F2NO.C2HF3O2/c6-5(7)9-4-1-3(8)2-4;3-2(4,5)1(6)7/h3-5H,1-2,8H2;(H,6,7) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
PFAS Removal and Environmental Impact
Research on perfluoroalkyl and polyfluoroalkyl substances (PFAS) sheds light on the environmental persistence and methods for removal of similar compounds. A study by Rayne and Forest (2009) reviewed the physicochemical properties, levels, and patterns of PFAS in waters and wastewaters, highlighting the need for effective removal methods such as filtration and sorption technologies (Rayne & Forest, 2009). Similarly, Ateia et al. (2019) discussed the efficiency of amine-functionalized sorbents in PFAS removal, suggesting the potential utility of functionalized cyclobutane compounds in environmental cleanup efforts (Ateia et al., 2019).
Cyclobutane Natural Products
Cyclobutane-containing natural products are known for their diverse biological activities, including antimicrobial and antitumor effects. Research on these compounds emphasizes their origin, synthesis, and biological activities, suggesting the relevance of cyclobutane derivatives in drug discovery and pharmacological studies. Yang et al. (2022) reviewed the structural diversity, sources, bioactivities, and biomimetic syntheses of cyclobutane-derived natural products, indicating the potential for developing new pharmaceuticals based on this core structure (Yang et al., 2022).
Reactivity and Applications in Organic Synthesis
The reactivity of cyclobutane derivatives and amine-functionalized compounds is of significant interest in organic synthesis. Otaka (2000) discussed the development of deprotecting methodologies for peptides, including the use of trifluoromethanesulfonic acid, highlighting the utility of these methodologies in the synthesis of complex molecules (Otaka, 2000). This suggests the potential of 3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid in peptide synthesis and modification.
Environmental Degradation and Toxicity Studies
Studies on the degradation and toxicity of PFAS and related compounds provide insights into the environmental impact and safety considerations of using cyclobutane and fluorinated compounds. Liu and Mejia Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, indicating the complexity of degrading such persistent substances and the necessity for further research into biodegradable alternatives (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-(difluoromethoxy)cyclobutan-1-amine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.C2HF3O2/c6-5(7)9-4-1-3(8)2-4;3-2(4,5)1(6)7/h3-5H,1-2,8H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYYOZZFJHSBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F5NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)cyclobutan-1-amine, trifluoroacetic acid | |
CAS RN |
1955541-21-5 |
Source


|
| Record name | 3-(difluoromethoxy)cyclobutan-1-amine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

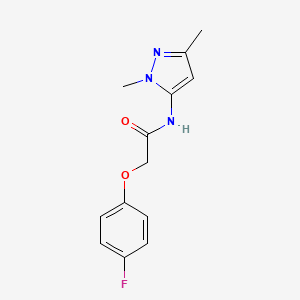
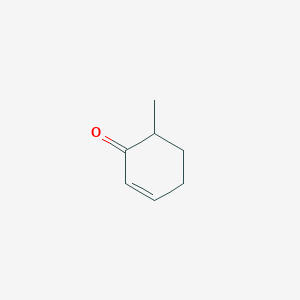

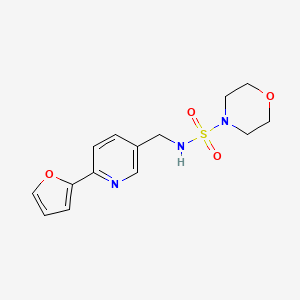
![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)
![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)
![5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2540229.png)
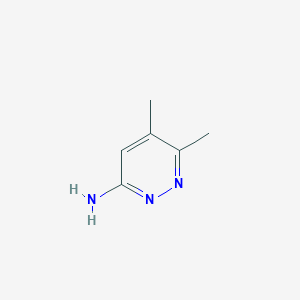


![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)
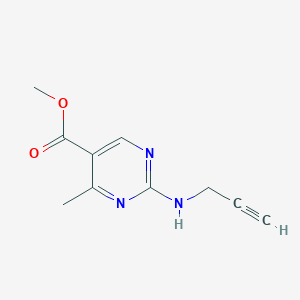
![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)
